6-Chloro-5-methylquinoxaline
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Overview
Description
6-Chloro-5-methylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H7ClN2. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methylquinoxaline typically involves the condensation of 2-chloroaniline with 2,3-butanedione in the presence of a catalyst. One efficient method includes using titanium silicate-1 (TS-1) as a catalyst in methanol at room temperature . This reaction is scalable to multigram levels and the catalyst is recyclable.
Industrial Production Methods: Industrial production methods for this compound often involve the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylquinoxaline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Quinoxaline: The parent compound with similar biological activities.
6-Chloroquinoxaline: Lacks the methyl group but shares similar properties.
5-Methylquinoxaline: Lacks the chloro group but has comparable applications.
Uniqueness: 6-Chloro-5-methylquinoxaline is unique due to the presence of both chloro and methyl groups, which enhance its reactivity and biological activity.
Properties
Molecular Formula |
C9H7ClN2 |
---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
6-chloro-5-methylquinoxaline |
InChI |
InChI=1S/C9H7ClN2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,1H3 |
InChI Key |
USDDREHBYHCSOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC=CN=C12)Cl |
Origin of Product |
United States |
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